Sulfanylidenestannanone
Description
Sulfanylidenestannanone is a tin (Sn)-based organometallic compound characterized by a sulfanylidene (S=) group bonded to a stannanone (Sn=O) framework. Its molecular structure likely features a Sn=S bond, which distinguishes it from conventional tin oxides or sulfides.
Properties
CAS No. |
12202-04-9 |
|---|---|
Molecular Formula |
OSSn |
Molecular Weight |
166.78 g/mol |
IUPAC Name |
oxo(sulfanylidene)tin |
InChI |
InChI=1S/O.S.Sn |
InChI Key |
KUYVYOGFOZGGKU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn]=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields this compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulfanylidenestannanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: The sulfur atom in this compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Sulfanylidenestannanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites.
Protein Binding: The compound can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Polystannanes and Oligostannanes
Polystannanes, such as alternating Sn-Sn backbone polymers (e.g., [Sn(R)₂]ₙ), share a tin-rich framework but lack sulfur incorporation. Key differences include:
- Bonding: Polystannanes feature Sn-Sn covalent bonds, whereas Sulfanylidenestannanone incorporates a polar Sn=S bond, influencing redox behavior and Lewis acidity .
- Synthesis: Polystannanes are synthesized via Wurtz coupling of tin halides, while this compound may require sulfurization of tin precursors (e.g., SnCl₄ with H₂S) .
- Stability: Polystannanes degrade under UV light due to Sn-Sn bond cleavage, whereas the Sn=S bond in this compound may confer greater photostability .
Table 1: Comparison with Polystannanes
| Property | This compound (Theoretical) | Polystannanes (Experimental) |
|---|---|---|
| Bond Type | Sn=S | Sn-Sn |
| Synthesis Route | Sulfurization of Sn precursors | Wurtz coupling |
| Thermal Stability (°C) | ~250 (estimated) | 150–200 |
| Electronic Bandgap (eV) | 2.8–3.2 (calculated) | 1.5–2.0 |
Sulfanylidenemanganese
Sulfanylidenemanganese (Mn=S) shares the sulfanylidene group but replaces tin with manganese:
- Reactivity: Mn=S compounds are redox-active in catalysis (e.g., hydrogenation), whereas this compound may favor nucleophilic substitution due to Sn’s larger atomic radius .
2-Sulfanylideneimidazolidin-4-one Derivatives
These sulfur-containing heterocycles (e.g., 2-thiohydantoins) differ fundamentally:
- Structure: Planar heterocyclic rings with S and N vs. tin-centered tetrahedral geometry in this compound .
- Applications: Thiohydantoins are bioactive (antifungal, therapeutic agents), whereas this compound’s applications are exploratory (e.g., conductive polymers) .
Research Findings and Challenges
- Computational Insights: TD-DFT studies on oligostannanes suggest that this compound’s Sn=S bond may reduce bandgap energy compared to Sn-O analogs, enhancing optoelectronic utility .
- Synthetic Hurdles : Contradictory reports exist on sulfur’s compatibility with tin precursors; some routes yield side products like SnS₂, requiring rigorous purification .
- Analytical Techniques : Raman spectroscopy and X-ray crystallography (as used for thiohydantoins) are critical for characterizing Sn=S bond vibrations and crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
